3-(Aminomethyl)-5-methylhex-5-enoic acid
Overview
Description
3-(Aminomethyl)-5-methylhex-5-enoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the pharmaceutical industry, particularly in the treatment of neuropathic pain and epilepsy. It is a derivative of pregabalin, which is widely used as an anticonvulsant and anxiolytic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid involves several steps. One common method starts with the preparation of 3-isobutylglutaric anhydride, which is then hydrolyzed to form 3-(carbamoylmethyl)-5-methylhexanoic acid. This intermediate is further processed to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact. Techniques such as crystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-methylhex-5-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in neurotransmission and its potential effects on neural pathways.
Medicine: Investigated for its therapeutic potential in treating neuropathic pain and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylhex-5-enoic acid involves its interaction with the GABAergic system. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of excitatory neurotransmitters. This action helps in alleviating neuropathic pain and controlling seizures .
Comparison with Similar Compounds
Similar Compounds
Pregabalin: A structural analog with similar therapeutic effects.
Gabapentin: Another analog used for neuropathic pain and epilepsy.
Baclofen: A GABA derivative used as a muscle relaxant.
Uniqueness
3-(Aminomethyl)-5-methylhex-5-enoic acid stands out due to its specific binding affinity to the alpha-2-delta subunit, which enhances its efficacy in treating neuropathic pain and epilepsy compared to other similar compounds .
Properties
IUPAC Name |
3-(aminomethyl)-5-methylhex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASWFMDVINTBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649499 | |
Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136478-30-2 | |
Record name | 5,6-Dehydro pregabalin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1136478302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DEHYDRO PREGABALIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ERL09SKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 3-(Aminomethyl)-5-methylhex-5-enoic acid in relation to Pregabalin?
A: this compound (PRG-5E) is identified as an impurity found in Pregabalin. [] The presence of impurities like PRG-5E can impact the purity, safety, and efficacy of pharmaceutical products. The research highlights the importance of monitoring and controlling the levels of PRG-5E during Pregabalin manufacturing to ensure drug quality. []
Q2: How can the levels of this compound in Pregabalin be controlled?
A: While the provided abstract does not delve into specific methods for controlling PRG-5E levels, it does mention that the research presents a method for producing Pregabalin with reduced levels of this impurity. [] This suggests that modifications to the manufacturing process of Pregabalin can be implemented to minimize the formation of PRG-5E.
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